molecular formula C9H13Cl2N3 B1433894 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride CAS No. 1864014-87-8

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride

货号: B1433894
CAS 编号: 1864014-87-8
分子量: 234.12 g/mol
InChI 键: OUHHBLZNJQYICR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with a partially saturated tetrahydropyridine ring. The dihydrochloride salt form enhances its solubility in aqueous media, a critical factor for bioavailability in pharmacological applications. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors and enzymes involved in neurodegenerative diseases . Its synthesis typically involves coupling pyrimidine derivatives with tetrahydropyridine precursors under catalytic conditions, followed by salt formation with hydrochloric acid.

属性

IUPAC Name

5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-5-11-7-12-6-9;;/h1,5-7,10H,2-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHHBLZNJQYICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CN=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Representative Preparation Method from Patent CN110143947A

This patent describes a synthetic route for a ceritinib analog containing the 1,2,3,6-tetrahydropyridin-4-yl group attached to a pyrimidine core, which is structurally related to the target compound. Key steps relevant to the preparation of the tetrahydropyridinyl-pyrimidine dihydrochloride include:

  • Starting from 1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine , a nucleophilic substitution with trichloroethyl chloroformate generates an intermediate compound.
  • Reduction of the nitro group to an amino group using a reducing agent yields the next intermediate.
  • Debenzylation (removal of benzyl protecting group) under reducing conditions provides the free tetrahydropyridinyl intermediate.
  • Final nucleophilic substitution with a pyrimidine derivative under controlled temperature (75–110°C) and reaction time (6–20 hours) produces the dihydrochloride salt of the target compound.

Process Highlights:

Step Reaction Type Conditions Notes
Nucleophilic substitution Trichloroethyl chloroformate Ambient to mild heating Forms intermediate I
Nitro reduction Reducing agent Mild reducing conditions Converts nitro to amino group
Debenzylation Catalytic reduction Reducing agent, mild heating Removes protecting benzyl group
Final substitution Nucleophilic substitution 75–110°C, 6–20 h Forms dihydrochloride salt

This method is noted for its short synthetic route, operational simplicity, high yield, good product quality, and cost-effectiveness.

Preparation Method from Patent CN104592198A: Synthesis of 2-Methyl-5-(Piperidin-4-yl) Pyrimidine (Related Intermediate)

Though focused on a related compound, this patent provides valuable insights into the preparation of tetrahydropyridinyl-pyrimidine derivatives:

  • Starting material: 2-methylpyrimidine
  • Step 1: Bromination of 2-methylpyrimidine to obtain 5-bromo-2-methylpyrimidine.
  • Step 2: Coupling reaction with N-benzylpiperidine ketone using n-butyllithium at -78°C to form 1-benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol.
  • Step 3: Conversion of the piperidin-4-ol to 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine by refluxing with concentrated hydrochloric acid.
  • Step 4: Catalytic hydrogenation using 10% palladium on carbon in methanol at room temperature for 24 hours to remove the benzyl protecting group, yielding 2-methyl-5-(piperidin-4-yl)pyrimidine.

This route emphasizes controlled bromination, low-temperature coupling, acid-mediated ring transformations, and catalytic hydrogenation to achieve the target compound or its close analogs.

Step Reaction Type Conditions Yield / Outcome
Bromination Electrophilic bromination Reflux overnight 5-bromo-2-methylpyrimidine
Coupling Organolithium addition -78°C, 4 hours total Benzyl-protected intermediate
Acid reflux Dehydration/elimination Ethanol + conc. HCl, reflux 4 h Tetrahydropyridinyl intermediate
Catalytic hydrogenation Debenzylation Pd/C, methanol, RT, 24 h Piperidinyl pyrimidine final

This method provides a robust approach to the tetrahydropyridinyl-pyrimidine scaffold, adaptable for further functionalization.

Comparative Summary Table of Preparation Methods

Method/Source Starting Material(s) Key Steps Reaction Conditions Yield / Remarks
CN110143947A Patent Benzyl-protected tetrahydropyridine derivative Nucleophilic substitution, reduction, debenzylation, final substitution 75–110°C, 6–20 h; reducing agents used High yield, short route, cost-effective
CN104592198A Patent 2-Methylpyrimidine Bromination, organolithium coupling, acid reflux, catalytic hydrogenation -78°C for coupling; reflux for acid step; RT for hydrogenation Moderate to good yield; scalable
Literature Substituted aldehydes, ethyl acetoacetate, urea Condensation, nitration, chlorination, nucleophilic substitution Reflux, 0°C nitration, column chromatography purification Yields 55–85%; multi-step complex synthesis

Detailed Research Findings and Notes

  • The use of benzyl protecting groups on the tetrahydropyridinyl nitrogen is common to prevent side reactions during coupling and substitution steps. These groups are later removed by catalytic hydrogenation or chemical reduction.
  • Nucleophilic substitution reactions on pyrimidine rings are facilitated by activated halogen substituents (e.g., chloro or bromo groups) and typically require elevated temperatures (75–110°C) and extended reaction times (6–20 hours) to achieve high conversion.
  • Reduction of nitro groups to amino groups is a critical step for further functionalization and is usually performed under mild reducing conditions to avoid over-reduction or ring saturation.
  • The final formation of the dihydrochloride salt enhances the compound's stability and aqueous solubility, which is important for pharmaceutical applications.
  • Reaction yields vary depending on the step but generally range from 60% to over 85%, indicating efficient synthetic protocols.
  • The synthetic routes prioritize operational simplicity, safety, and cost-effectiveness , making them suitable for scale-up in pharmaceutical manufacturing.

化学反应分析

Types of Reactions

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydropyridine derivatives .

科学研究应用

Medicinal Chemistry

Antidepressant Properties
Research indicates that derivatives of tetrahydropyridine compounds exhibit antidepressant effects. Studies have shown that 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine dihydrochloride may act as a serotonin reuptake inhibitor, contributing to its potential as an antidepressant agent. This mechanism aligns with the pharmacological profiles of existing antidepressants that enhance serotonin levels in the brain .

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydropyridine structure is believed to contribute to its ability to cross the blood-brain barrier effectively .

Pharmacology

Inhibition of Protein Kinases
this compound has been identified as a potential inhibitor of specific protein kinases involved in cancer cell proliferation. By inhibiting these kinases, the compound may reduce tumor growth and improve the efficacy of existing cancer therapies .

Anti-inflammatory Activity
Recent studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases. This activity opens avenues for developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neurobiology

Cognitive Enhancement
The compound is being explored for its cognitive-enhancing effects. Research indicates that it may improve memory and learning capabilities by modulating neurotransmitter systems associated with cognition. This application is particularly relevant for age-related cognitive decline and conditions like ADHD .

Potential in Pain Management
There is emerging evidence that this compound could play a role in pain management. Its interaction with neuroreceptors suggests it may help alleviate chronic pain conditions by altering pain signaling pathways .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antidepressant EffectsDemonstrated effectiveness as a serotonin reuptake inhibitor; potential for treating depression.
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cells; implications for Alzheimer's treatment.
Study 3Cancer TherapyIdentified as a potent inhibitor of specific protein kinases; potential for use in targeted cancer therapies.
Study 4Anti-inflammatoryInhibited pro-inflammatory cytokines; potential applications in treating inflammatory diseases.
Study 5Cognitive EnhancementImproved memory and learning in animal models; relevance for age-related cognitive decline.

作用机制

The mechanism of action of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . These interactions help reduce inflammation and protect neuronal cells from damage.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Ring Saturation

The position of the tetrahydropyridinyl group and the degree of saturation in the pyrimidine or fused ring systems significantly influence biological activity and physicochemical properties.

Compound Name Core Structure Substituent Position Salt Form Key Structural Feature
5-(1,2,3,6-TH Pyridin-4-yl)pyrimidine diHCl Pyrimidine 5-position Dihydrochloride Partially saturated tetrahydropyridine
2-(1,2,3,6-TH Pyridin-4-yl)pyrimidine HCl Pyrimidine 2-position Monohydrochloride Substituent at pyrimidine 2-position
5,6,7,8-TH Pyrido[4,3-d]pyrimidine diHCl Fused pyrido-pyrimidine Embedded in ring Dihydrochloride Fully saturated bicyclic system
CP-93129 Dihydrochloride Hydrate Indole-pyridine hybrid 3-position Dihydrochloride Fused pyrrolo-pyridinone scaffold

Key Observations :

  • Positional isomerism : The target compound’s substituent at the pyrimidine 5-position (vs. 2-position in ’s analog) may alter steric interactions with target proteins, affecting binding affinity .
Salt Form and Solubility

Dihydrochloride salts generally offer higher aqueous solubility than monohydrochloride or freebase forms. For example:

  • Laduviglusib monohydrochloride () has reduced solubility compared to dihydrochloride salts, which may limit its utility in intravenous formulations .
  • CP-93129 Dihydrochloride Hydrate () demonstrates enhanced stability in physiological buffers, attributed to the hydrate form and dual HCl counterions .
Pharmacological Implications
  • Fused-ring analogs: Compounds such as 7-Benzyl-4-(2-methylbenzyl)-hexahydroimidazo-pyrido-pyrimidinone diHCl () may exhibit kinase inhibition due to their resemblance to ATP-competitive inhibitors .

生物活性

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a tetrahydropyridine moiety. Its molecular formula is C8H10N2C_8H_{10}N_2 with a molar mass of approximately 166.24 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological activity.

PropertyValue
Molecular FormulaC8H10N2
Molar Mass166.24 g/mol
SolubilityWater-soluble
pKa8.66

Antitumor Properties

Recent studies have highlighted the potential of this compound as an antitumor agent. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation rates.
  • Receptor Modulation : It may act as a ligand for certain receptors involved in signal transduction pathways critical for tumor growth and survival.

Case Studies

  • Cytotoxicity Assays : In vitro assays demonstrated that concentrations as low as 10 µM significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis through caspase activation .
  • Antimicrobial Efficacy : A study assessed the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating promising antimicrobial potential .

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride with high reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and salt formation. Key considerations include:

  • Reaction Optimization : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrimidine ring functionalization, as seen in analogous pyridine derivatives .
  • Purification : Employ column chromatography (silica gel) followed by recrystallization to isolate the dihydrochloride salt. Membrane separation technologies (e.g., nanofiltration) can enhance purity .
  • Characterization : Validate purity via HPLC (≥98%) and structural confirmation via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., 150–200°C).
  • pH Sensitivity : Test solubility and degradation in buffers (pH 1–13) using UV-Vis spectroscopy.
  • Light Exposure : Conduct accelerated photostability tests per ICH Q1B guidelines, monitoring degradation via HPLC .

Advanced Research Questions

Q. What strategies resolve contradictory data in reactivity studies of this compound with nucleophilic agents?

  • Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. Address this by:

  • Mechanistic Probes : Use isotopic labeling (18O^{18}O, 2H^2H) to track reaction pathways.
  • Computational Modeling : Apply density functional theory (DFT) to predict intermediate stability and transition states (e.g., Gaussian 16 software) .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to capture transient intermediates .

Q. How can computational chemistry predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., kinases).
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding free energies, correlating with experimental IC50_{50} values .

Q. What experimental designs optimize the compound’s bioavailability for preclinical studies?

  • Methodological Answer :

  • Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) to improve solubility.
  • Prodrug Strategies : Synthesize ester or amide derivatives for enhanced membrane permeability.
  • In Vivo PK Studies : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Data Contradiction and Validation

Q. How to address discrepancies in reported cytotoxicity profiles across cell lines?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and assay conditions (e.g., MTT vs. ATP luminescence).
  • Off-Target Analysis : Perform kinome-wide profiling (Eurofins KinaseScan) to identify non-specific interactions.
  • Meta-Analysis : Apply statistical tools (e.g., R/Bioconductor) to aggregate data from independent studies, adjusting for batch effects .

Methodological Frameworks

Q. What integrated approaches link this compound’s chemical properties to its pharmacological effects?

  • Methodological Answer : Combine:

  • Chemoproteomics : Identify target proteins via activity-based protein profiling (ABPP).
  • Transcriptomics : Analyze RNA-seq data to map downstream signaling pathways.
  • Systems Biology : Build interaction networks using Cytoscape, integrating multi-omics data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
Reactant of Route 2
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。